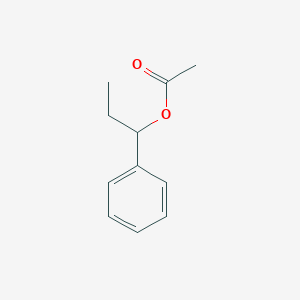

1-Phenylpropyl acetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2114-29-6 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

1-phenylpropyl acetate |

InChI |

InChI=1S/C11H14O2/c1-3-11(13-9(2)12)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 |

InChI Key |

KPUCACGWLYWKKD-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=CC=C1)OC(=O)C |

Canonical SMILES |

CCC(C1=CC=CC=C1)OC(=O)C |

Other CAS No. |

2114-29-6 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1-Phenylpropyl Acetate from 1-Phenylpropanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-phenylpropyl acetate from 1-phenylpropanol via esterification. The primary method detailed herein involves the acetylation of 1-phenylpropanol using acetic anhydride with pyridine as a catalyst. This document outlines the reaction mechanism, experimental protocols, and purification techniques, and presents relevant quantitative data in a structured format. Included are key visualizations to elucidate the reaction pathway and experimental workflow, designed to meet the technical demands of researchers and professionals in drug development and organic synthesis.

Introduction

This compound is an ester with applications in the fragrance and flavor industry and serves as a potential intermediate in the synthesis of more complex pharmaceutical compounds. Its synthesis is a classic example of nucleophilic acyl substitution, specifically, the esterification of a secondary alcohol. This guide focuses on a robust and widely utilized method employing acetic anhydride as the acetylating agent and pyridine as a catalyst.

Reaction and Mechanism

The overall reaction for the synthesis of this compound is as follows:

1-Phenylpropanol + Acetic Anhydride → this compound + Acetic Acid

The reaction is typically catalyzed by a base, such as pyridine. The mechanism of this pyridine-catalyzed acetylation involves the following steps:

-

Activation of Acetic Anhydride: Pyridine, a nucleophilic catalyst, attacks one of the carbonyl carbons of acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate. This intermediate is a much more potent acetylating agent than acetic anhydride itself.[1]

-

Nucleophilic Attack by the Alcohol: The oxygen atom of the hydroxyl group in 1-phenylpropanol acts as a nucleophile and attacks the electrophilic carbonyl carbon of the N-acetylpyridinium ion.

-

Proton Transfer and Product Formation: A proton is transferred from the oxonium ion intermediate to a base (such as another molecule of pyridine), leading to the formation of the final product, this compound, and regenerating the catalyst.

The following diagram illustrates the proposed signaling pathway for this reaction:

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis and purification of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| 1-Phenylpropanol | C₉H₁₂O | 136.19 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 |

| Pyridine | C₅H₅N | 79.10 |

| Dichloromethane | CH₂Cl₂ | 84.93 |

| 1 M Hydrochloric Acid | HCl | 36.46 |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 |

| Brine | NaCl (aq) | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |

| Silica Gel | SiO₂ | 60.08 |

| Hexanes | C₆H₁₄ | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 |

Synthesis of this compound

This protocol is a general and robust method for the acetylation of alcohols and is applicable to 1-phenylpropanol.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon), dissolve 1-phenylpropanol (1.0 equivalent) in dry pyridine (2–10 mL per mmol of alcohol).

-

Addition of Acetic Anhydride: Cool the solution to 0°C using an ice bath. To this cooled solution, add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) dropwise.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (1-phenylpropanol) is completely consumed.

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of dry methanol.

-

Work-up:

-

Co-evaporate the reaction mixture with toluene under reduced pressure to remove the majority of the pyridine.

-

Dilute the residue with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The following diagram outlines the experimental workflow:

Purification

The crude this compound can be purified by silica gel column chromatography.

-

Prepare the Column: Pack a glass column with silica gel in a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).

-

Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) if necessary to separate the product from any remaining starting material or byproducts.

-

Collect Fractions: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

-

Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 1-Phenylpropanol | 1.0 equivalent | Protocol |

| Acetic Anhydride | 1.5 - 2.0 equivalents | Protocol |

| Pyridine | Catalytic amount | Protocol |

| Product | ||

| This compound Yield | 44% | [2] |

| Physical Properties of this compound | ||

| Molecular Formula | C₁₁H₁₄O₂ | [3] |

| Molecular Weight | 178.23 g/mol | [3] |

| Boiling Point | 229.5 °C at 760 mmHg | [3] |

| Density | 1.012 g/cm³ | [3] |

| Refractive Index | 1.496 | [3] |

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| 7.37 – 7.21 (m, 5H, Ar-H) | 170.5 |

| 5.45 (d, J = 7.6 Hz, 1H, -CH(OAc)-) | 139.8 |

| 2.14 – 2.07 (m, 1H, -CH₂-) | 128.3 |

| 2.06 (s, 3H, -C(O)CH₃) | 127.8 |

| 0.96 (d, J = 6.7 Hz, 3H, -CH₃) | 127.2 |

| 0.79 (d, J = 6.8 Hz, 3H, -CH₃) | 81.1 |

| 33.6 | |

| 21.3 | |

| 18.8 | |

| 18.6 |

Note: The provided NMR data is for 2-methyl-1-phenylpropyl acetate, which is a constitutional isomer of this compound. While specific data for this compound was not found in the search results, the expected chemical shifts would be similar, with the benzylic proton appearing as a triplet and the adjacent methylene protons as a quartet.

Infrared (IR) Spectroscopy

An IR spectrum for this compound was not explicitly found in the search results. However, the expected characteristic absorption bands are:

-

~3030 cm⁻¹: C-H stretching of the aromatic ring.

-

~2960 cm⁻¹: C-H stretching of the aliphatic groups.

-

~1740 cm⁻¹: C=O stretching of the ester group (a strong, characteristic band).

-

~1240 cm⁻¹: C-O stretching of the ester group.

-

~1600 and 1450 cm⁻¹: C=C stretching of the aromatic ring.

Conclusion

The synthesis of this compound from 1-phenylpropanol can be effectively achieved through acetylation with acetic anhydride using pyridine as a catalyst. This method is reliable and provides a clear pathway to the desired ester. The provided experimental protocol, along with the quantitative and characterization data, serves as a comprehensive guide for researchers and professionals in the field. Careful monitoring of the reaction and proper purification techniques are crucial for obtaining a high-purity product.

References

An In-depth Technical Guide to the Formation of 1-Phenylpropyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylpropyl acetate is a carboxylic ester with applications in the fragrance and flavor industries, as well as a potential intermediate in pharmaceutical synthesis.[1] This technical guide provides a comprehensive overview of the primary mechanisms for its formation, including chemical and enzymatic pathways. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate a deeper understanding and practical application of these synthetic routes.

Introduction

This compound (CAS No. 2114-29-6) is a chemical compound characterized by a sweet, floral, and fruity aroma.[1] Its synthesis is of interest for various commercial applications. The core of its formation lies in the esterification of 1-phenyl-1-propanol. This guide will explore the two principal methodologies for achieving this transformation: classical chemical acetylation and biocatalytic enzymatic synthesis.

Chemical Synthesis: Acetylation of 1-Phenyl-1-propanol

The most common chemical route to this compound is the acetylation of 1-phenyl-1-propanol. This reaction involves the transfer of an acetyl group to the hydroxyl group of the alcohol.

Reaction Mechanism

The acetylation of an alcohol can be achieved using various acetylating agents, with acetic anhydride being a common choice, often in the presence of a base catalyst such as pyridine or a Lewis acid.

The mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the hydroxyl group in 1-phenyl-1-propanol acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride.

-

Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, and the acetate ion departs as a leaving group.

-

Deprotonation: A base, such as pyridine, deprotonates the oxonium ion to yield the final product, this compound.

Experimental Protocol

This protocol is a representative procedure for the acetylation of a secondary alcohol.

Materials:

-

1-Phenyl-1-propanol

-

Acetic anhydride

-

Pyridine

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 1-phenyl-1-propanol (1 equivalent) in diethyl ether in a round-bottom flask, add pyridine (1.2 equivalents).

-

Cool the mixture in an ice bath and add acetic anhydride (1.2 equivalents) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or distillation under reduced pressure to obtain pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 75-95% (typical for acetylation of secondary alcohols) | General Organic Chemistry Principles |

| Boiling Point | 229.5°C at 760 mmHg | |

| Density | 1.012 g/cm³ | |

| Refractive Index | 1.496 |

Spectroscopic Data (Reference for a similar compound, 3-phenylpropyl acetate):

| Technique | Data |

| ¹H NMR (CDCl₃, 250 MHz) | δ 1.88 (q, 2H), 1.97 (s, 3H), 2.6 (t, 2H), 4.0 (t, 2H), 7.0-7.2 (m, 5H)[2] |

| ¹³C NMR (CDCl₃, 62.5 MHz) | δ 20.9, 30.1, 32.1, 63.8, 126.0, 128.3, 128.4, 141.1, 171.1[2] |

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Biocatalysis offers a greener and more selective alternative to chemical synthesis. Lipases are commonly employed for esterification reactions due to their stability in organic solvents and high selectivity.

Reaction Mechanism

The lipase-catalyzed synthesis of this compound from 1-phenyl-1-propanol and an acyl donor (e.g., vinyl acetate) generally follows a Ping-Pong Bi-Bi mechanism.

-

Acylation: The lipase's active site serine residue attacks the acyl donor, forming a covalent acyl-enzyme intermediate and releasing the first product (e.g., acetaldehyde from vinyl acetate).

-

Esterification: The alcohol (1-phenyl-1-propanol) then enters the active site and attacks the acyl-enzyme intermediate.

-

Product Release: This results in the formation of the ester (this compound) and the regeneration of the free enzyme.

Experimental Protocol

This protocol is based on general procedures for lipase-catalyzed esterification.

Materials:

-

1-Phenyl-1-propanol

-

Vinyl acetate (or another suitable acyl donor)

-

Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

-

Anhydrous organic solvent (e.g., hexane, toluene)

-

Molecular sieves (optional, to remove water)

-

Shaking incubator or stirred reactor

-

Gas chromatograph (GC) for reaction monitoring

Procedure:

-

In a sealed reaction vessel, combine 1-phenyl-1-propanol (1 equivalent) and the acyl donor (e.g., vinyl acetate, 1.5-3 equivalents) in an anhydrous organic solvent.

-

Add the immobilized lipase (typically 1-10% w/w of substrates).

-

If necessary, add activated molecular sieves to remove any water present or formed during the reaction.

-

Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with constant agitation.

-

Monitor the conversion of 1-phenyl-1-propanol to this compound periodically by taking aliquots and analyzing them by GC.

-

Once the reaction reaches the desired conversion or equilibrium, stop the reaction by filtering off the immobilized enzyme.

-

The enzyme can be washed with fresh solvent and reused.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the resulting ester by vacuum distillation or column chromatography.

Quantitative Data

The following table presents representative data from a study on a similar enzymatic esterification.

| Parameter | Value |

| Enzyme | Immobilized Candida antarctica lipase B |

| Acyl Donor | Vinyl acetate |

| Solvent | n-Hexane |

| Temperature | 60 °C |

| Substrate Concentration | 100 mmol/L 1-phenylethanol |

| Acyl Donor Concentration | 500 mmol/L vinyl acetate |

| Enzyme Loading | 40 mg/mL |

| Reaction Time | 24 hours |

| Yield | 61.49% |

Conclusion

The formation of this compound can be effectively achieved through both chemical and enzymatic methods. Chemical synthesis via acetylation offers high yields and relatively simple procedures, making it suitable for large-scale production. Enzymatic synthesis, on the other hand, provides a milder, more selective, and environmentally friendly alternative, which is particularly advantageous for the synthesis of chiral esters and applications in the food and fragrance industries where "natural" labeling is desired. The choice of method will depend on the specific requirements of the application, including cost, scale, desired purity, and environmental considerations.

References

The Occurrence of Phenylpropyl Acetates in Flora: A Technical Guide

An Examination of 1-Phenylpropyl Acetate and its Natural Isomer, 3-Phenylpropyl Acetate

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the natural occurrence of phenylpropyl acetates in the plant kingdom. A critical review of scientific literature and chemical databases reveals that This compound (CAS 2114-29-6) is not a known naturally occurring compound in plants. The information available points towards its use as a synthetic fragrance and flavoring ingredient.

Conversely, its isomer, 3-Phenylpropyl acetate (CAS 122-72-5) , also known as hydrocinnamyl acetate, is a well-documented natural volatile organic compound. It is responsible for the pleasant floral and fruity aromas in a variety of plant species. This guide will focus on the natural occurrence, biosynthesis, and analytical methodologies for this naturally occurring isomer.

Natural Occurrence and Quantitative Data of 3-Phenylpropyl Acetate

3-Phenylpropyl acetate is a constituent of the essential oils and aromatic extracts of numerous plants. Its presence contributes significantly to the characteristic scent profile of many flowers and fruits. The compound has been identified in species from diverse plant families. It is reported to be found in guava fruit and peel, melon, cassia leaf, and rum[1][2][3].

The concentration of 3-phenylpropyl acetate can vary considerably based on the plant species, the specific part of the plant, geographical origin, and the extraction method employed. A summary of reported quantitative data is presented below.

| Plant Species | Plant Part | Geographic Origin | Concentration (%) |

| Cinnamomum sp. (Cinnamon) | Fruit Oil | India | 2.9 - 4.3 |

| Psidium guajava (Guava) | Fruit Headspace | Reunion | 0.30 |

| Michelia champaca (Champaca) | Concrete | Not Specified | 0.05 |

| Hyacinthus orientalis (Hyacinth) | Absolute | Not Specified | 0.05 - 0.06 |

| Narcissus sp. (Narcissus) | Absolute | Not Specified | 1.83 |

| Laurus nobilis (Laurel) | Leaf Oil | Turkey | 0.10 |

| (Data sourced from The Good Scents Company[2]) |

Biosynthesis of 3-Phenylpropyl Acetate

3-Phenylpropyl acetate is a product of the phenylpropanoid pathway, a major route of secondary metabolism in plants that generates a wide array of phenolic compounds from the amino acid phenylalanine.[4][5] This pathway is fundamental for the synthesis of structural polymers like lignin, as well as pigments, UV protectants, and fragrance compounds.[4]

The biosynthesis begins with the conversion of L-phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL).[6] A series of subsequent enzymatic steps involving hydroxylations, methylations, and CoA-ligations produces a variety of hydroxycinnamic acids and their corresponding CoA esters.[4][6] These intermediates, such as cinnamoyl-CoA, serve as precursors to phenylpropanols. The final step in the formation of 3-phenylpropyl acetate is the esterification of 3-phenyl-1-propanol, which is catalyzed by an alcohol acyltransferase (AAT).

References

- 1. 3-Phenylpropyl acetate | C11H14O2 | CID 31226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-phenyl propyl acetate, 122-72-5 [thegoodscentscompany.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 5. [PDF] Phenylpropanoid biosynthesis. | Semantic Scholar [semanticscholar.org]

- 6. Phenylpropanoids metabolism - Wikipedia [en.wikipedia.org]

Toxicological Profile of 1-Phenylpropyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological data for 1-phenylpropyl acetate (CAS No. 2114-29-6). It is intended for informational purposes for a scientific audience. A significant lack of specific toxicological data for this compound in publicly available literature and databases necessitates a cautious approach to its safety assessment. Much of the quantitative data presented herein is for the isomeric compound 3-phenylpropyl acetate or the related compound phenyl acetate, and its extrapolation to this compound should be done with scientific discretion.

Introduction

This compound is a fragrance ingredient used in various consumer products.[1] A thorough understanding of its toxicological profile is essential for ensuring its safe use and for regulatory compliance. This technical guide summarizes the currently available toxicological data, outlines standard experimental protocols for its assessment, and provides visualizations of relevant biological pathways and experimental workflows.

Quantitative Toxicological Data

The available quantitative toxicological data for this compound is sparse. Safety Data Sheets (SDS) for this compound consistently report "no data available" for most toxicological endpoints, including acute inhalation toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, and specific target organ toxicity (single and repeated exposure).[2]

For comparative purposes, the following tables summarize the available data for the related compounds, phenyl acetate and 3-phenylpropyl acetate.

Table 1: Acute Toxicity Data for Related Compounds

| Compound | Test | Species | Route | LD50 | Reference |

| Phenyl Acetate | Acute Oral Toxicity | Rat | Oral | 1749 mg/kg | [3] |

| Phenyl Acetate | Acute Dermal Toxicity | Rabbit | Dermal | 8584 mg/kg | [3] |

| 3-Phenylpropyl Acetate | Acute Oral Toxicity | Rat | Oral | 4700 mg/kg | |

| 3-Phenylpropyl Acetate | Acute Dermal Toxicity | Rabbit | Dermal | >5000 mg/kg |

Table 2: Genotoxicity Data for 3-Phenylpropyl Acetate (Read-Across)

| Test Type | System | Concentration | Result | Reference |

| In vitro Micronucleus Test | Mammalian Cells | Not specified | Non-clastogenic (by read-across from phenethyl propionate) | [4] |

| Bacterial Reverse Mutation (Ames) Test | S. typhimurium | Not specified | Not mutagenic (by read-across from phenethyl acetate) | [4] |

Table 3: Skin Sensitization Data for 3-Phenylpropyl Acetate

| Test Type | Species | Concentration | Result | Reference |

| Murine Local Lymph Node Assay (LLNA) | Mouse | Up to 50% | Not sensitizing | [4] |

| Guinea Pig Test | Guinea Pig | Not specified | Not sensitizing | [4] |

Experimental Protocols

In the absence of specific studies on this compound, this section details the standard experimental protocols, based on OECD guidelines, that would be employed to assess its toxicological profile.

Acute Toxicity

-

Oral Toxicity (OECD 401): This test evaluates the adverse effects occurring shortly after a single oral administration of the substance.[3]

-

Principle: The test substance is administered in graduated doses to groups of fasted experimental animals (typically rats). Observations of effects and mortality are made over a 14-day period.[3]

-

Animal Model: Young adult rats of a single sex are commonly used.[3]

-

Procedure: A single dose is administered by gavage. Animals are observed for signs of toxicity and mortality at regular intervals.[3]

-

Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose that is expected to cause death in 50% of the animals.[3]

-

-

Dermal Toxicity (OECD 402): This study assesses the potential hazards from short-term dermal exposure.

-

Principle: The substance is applied to the clipped, intact skin of experimental animals (typically rats or rabbits) for 24 hours.[5]

-

Procedure: A single dose is applied to an area of approximately 10% of the body surface. The site is covered with a porous gauze dressing. Observations for toxicity and mortality are recorded for at least 14 days.[5]

-

Endpoint: The dermal LD50 is determined.

-

Irritation and Sensitization

-

Dermal Irritation/Corrosion (OECD 404): This test evaluates the potential of a substance to cause reversible or irreversible skin inflammation.[2][6]

-

Principle: A single dose of the substance is applied to a small area of the skin of an experimental animal (albino rabbit).[6]

-

Procedure: The substance is applied to a patch of skin and covered for 4 hours. Skin reactions (erythema and edema) are scored at specified intervals (1, 24, 48, and 72 hours) after exposure.[2][6]

-

-

Eye Irritation/Corrosion (OECD 405): This test assesses the potential of a substance to cause damage to the eye.[7][8][9][10]

Genotoxicity

-

Bacterial Reverse Mutation Test (Ames Test) (OECD 471): This in vitro assay is used to detect gene mutations.[11][12]

-

Principle: Amino-acid requiring strains of Salmonella typhimurium and Escherichia coli are exposed to the test substance. Mutations that revert the bacteria to a state where they can synthesize the required amino acid are scored.[11][12]

-

Procedure: The test is performed with and without a metabolic activation system (S9 fraction) to mimic mammalian metabolism.

-

-

In Vitro Mammalian Cell Micronucleus Test (OECD 487): This test detects chromosomal damage.[13][14][15][16]

-

Principle: Cultured mammalian cells are exposed to the test substance. The formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division, is assessed.[14][15][16]

-

Procedure: The test is conducted with and without metabolic activation. Cells are analyzed for the presence of micronuclei in interphase cells.[15]

-

Repeated Dose Toxicity

-

Repeated Dose 28-day Oral Toxicity Study (OECD 407): This study provides information on the potential health hazards from repeated oral exposure over a 28-day period.[17][18][19][20][21]

-

Principle: The test substance is administered daily in graduated doses to groups of rodents for 28 days.[17][20]

-

Procedure: Animals are observed daily for signs of toxicity. At the end of the study, hematology, clinical biochemistry, and histopathology are evaluated.[20]

-

Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.[20]

-

Reproductive and Developmental Toxicity

-

Prenatal Developmental Toxicity Study (OECD 414): This study is designed to assess the effects of the test substance on the pregnant female and the developing embryo and fetus.[4][22][23][24]

Mandatory Visualizations

Signaling Pathways

The primary metabolic pathway for esters like this compound is expected to be hydrolysis, catalyzed by carboxylesterases, which are abundant in the liver and other tissues. This reaction would break the ester bond to form 1-phenylpropanol and acetic acid.

References

- 1. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. nucro-technics.com [nucro-technics.com]

- 6. oecd.org [oecd.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. nucro-technics.com [nucro-technics.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. criver.com [criver.com]

- 14. oecd.org [oecd.org]

- 15. nucro-technics.com [nucro-technics.com]

- 16. x-cellr8.com [x-cellr8.com]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf [slideshare.net]

- 20. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]

- 21. catalog.labcorp.com [catalog.labcorp.com]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. catalog.labcorp.com [catalog.labcorp.com]

An In-depth Technical Guide to 1-Phenylpropyl Acetate: Synonyms, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Phenylpropyl acetate (CAS No. 2114-29-6), a significant fragrance and flavoring agent. This document details its chemical and physical properties, summarizes available synonyms and trade names, and outlines general experimental protocols for its synthesis and analysis. The information is presented to support research, development, and quality control activities within the pharmaceutical, cosmetic, and food science industries.

Chemical Identity and Properties

This compound is a carboxylic ester characterized by a sweet, floral, and fruity aroma.[1] It is a colorless to pale yellow liquid under standard conditions.[2]

Synonyms and Identifiers

A variety of synonyms are used to identify this compound in literature and commerce. While specific trade names are not widely publicized, the compound is available from numerous chemical suppliers.

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier |

| IUPAC Name | This compound |

| CAS Number | 2114-29-6[1][3][4][5] |

| EINECS Number | 218-312-2[3][4] |

| Molecular Formula | C₁₁H₁₄O₂[3][4] |

| Synonyms | 1-Acetoxy-1-phenylpropane[1][4], 1-Phenyl-1-propanol acetate[1][4], Acetic acid, 1-phenylpropyl ester[1], α-Ethylbenzyl acetate[4], Benzenemethanol, α-ethyl-, acetate[2][3], (±)-1-Phenyl-1-propyl acetate[4], 1-Phenylprop-1-yl acetate[4], Benzyl alcohol, α-ethyl-, acetate[3], NSC 404610[3][4] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application in various formulations and for ensuring safe handling and storage.

Table 2: Physicochemical Data of this compound

| Property | Value | Reference |

| Molecular Weight | 178.23 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 229.5 °C at 760 mmHg | [3] |

| Density | 1.012 g/cm³ | [3] |

| Flash Point | 91.7 °C | [3][4] |

| Vapor Pressure | 0.0693 mmHg at 25 °C | [3] |

| Refractive Index | 1.496 | [3][4] |

| Solubility | Soluble in alcohol | [2] |

Applications

This compound's pleasant aroma leads to its extensive use in several industries.

-

Fragrance and Perfumery: It is a common ingredient in perfumes, deodorants, and air fresheners.[1]

-

Cosmetics and Personal Care: The compound is incorporated into lotions, creams, and soaps to provide a floral-fruity scent.[1]

-

Food and Flavoring Industry: It is used as a flavoring agent in products such as fruit-flavored beverages, confectionery, and baked goods.[1]

-

Industrial Applications: Its fragrance is utilized in scented candles, room sprays, and cleaning products.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are essential for its practical application and quality assessment.

Synthesis of this compound (General Procedure)

Materials:

-

1-Phenyl-1-propanol

-

Acetic anhydride or acetyl chloride

-

A suitable base catalyst (e.g., pyridine or a solid acid catalyst)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1-Phenyl-1-propanol in the anhydrous solvent.

-

Add the base catalyst to the solution.

-

Slowly add acetic anhydride or acetyl chloride to the mixture while stirring, typically in an ice bath to control the reaction temperature.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with a suitable organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of volatile compounds like this compound in complex mixtures such as fragrances.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for fragrance analysis (e.g., HP-5MS or equivalent)

-

Helium carrier gas

Sample Preparation:

-

Dilute the sample containing this compound in a suitable solvent (e.g., ethanol or dichloromethane) to a concentration within the calibrated range of the instrument.

-

If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix.

-

Filter the diluted sample through a 0.45 µm syringe filter into a GC vial.

GC-MS Parameters (Typical):

-

Injector Temperature: 250 °C

-

Oven Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a controlled rate.

-

Carrier Gas Flow Rate: 1.0 - 1.5 mL/min (constant flow).

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Mass Scan Range: m/z 40-400

Data Analysis:

-

Identify this compound by comparing its retention time and mass spectrum with that of a known standard.

-

Quantify the analyte using a calibration curve prepared from standards of known concentrations.

Visualization of Relationships

The following diagram illustrates the relationship between this compound, its various identifiers, and its primary applications.

Caption: Relationship between this compound, its synonyms, and applications.

References

- 1. This compound | 2114-29-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. 1-phenyl propyl acetate, 2114-29-6 [thegoodscentscompany.com]

- 3. This compound | 2114-29-6 [chemnet.com]

- 4. echemi.com [echemi.com]

- 5. This compound CAS#: 2114-29-6 [m.chemicalbook.com]

- 6. 3-PHENYLPROPYL ACETATE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Thermal Stability of 1-Phenylpropyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpropyl acetate is an aromatic ester with applications in the fragrance, flavor, and pharmaceutical industries. A thorough understanding of its thermal stability is crucial for ensuring product quality, safety, and efficacy, particularly in manufacturing processes, formulation development, and long-term storage. This technical guide provides a comprehensive overview of the thermal stability of this compound, including a comparative analysis with structurally related compounds, detailed experimental protocols for thermal analysis, and a logical workflow for stability assessment. Due to the limited publicly available experimental data specifically for this compound, this guide leverages data from analogous structures to provide a robust framework for its thermal characterization.

Comparative Thermal Stability Data

| Compound Name | Structure | Boiling Point (°C) | Decomposition Information |

| Benzyl Acetate | C₉H₁₀O₂ | 213 | Autoignition temperature: 460 °C.[1] |

| Phenethyl Acetate | C₁₀H₁₂O₂ | 232.6 | Data not available |

| Ethyl Phenylacetate | C₁₀H₁₂O₂ | 229 | The thermal decomposition of ethyl acetate (a related, simpler ester) has been studied, showing decomposition into ethylene and acetic acid between 420-550 °C.[2][3] |

Note: The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external source of ignition. It is different from the thermal decomposition temperature in an inert atmosphere.

Experimental Protocols for Thermal Stability Assessment

To determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common and powerful techniques.[4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, degradation profiles, and compositional analysis.[5]

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Instrumentation: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar).[6]

Methodology:

-

Sample Preparation:

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance.

-

Use an empty crucible as a reference, if required by the instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to prevent oxidative decomposition.[7]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a linear heating rate, commonly 10 °C/min, to a final temperature above the expected decomposition range (e.g., 600 °C).[5]

-

-

Data Analysis:

-

Plot the sample mass (or mass percent) as a function of temperature.

-

The onset temperature of decomposition is determined from the initial significant mass loss.

-

The temperatures at which 5% (T₅%) and 10% (T₁₀%) mass loss occur are often reported as indicators of thermal stability.

-

The derivative of the mass loss curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.[8][9]

Objective: To determine the melting point (if applicable), boiling point, and enthalpy of decomposition of this compound.

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q-Series or similar).[10]

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-15 mg of this compound into a hermetic aluminum DSC pan.[7]

-

Seal the pan to contain the liquid sample and its vapor pressure.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 cm³/min).[7]

-

-

Thermal Program:

-

A heat/cool/heat cycle is often employed to remove the thermal history of the sample.[7]

-

Equilibrate the sample at a low starting temperature (e.g., -20 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature that encompasses the expected thermal events.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Endothermic peaks typically represent melting and boiling, while exothermic peaks can indicate decomposition or crystallization.

-

The onset temperature of an endothermic peak can be taken as the melting or boiling point.

-

The area under a peak corresponds to the enthalpy change of the transition.

-

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates a typical workflow for assessing the thermal stability of a liquid organic compound like this compound.

Caption: A flowchart of the experimental workflow for assessing the thermal stability of this compound.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, a comprehensive assessment can be performed using standard thermal analysis techniques. The provided experimental protocols for TGA and DSC offer a robust methodology for determining key stability parameters. By comparing the obtained data with that of structurally related compounds, a thorough understanding of the thermal behavior of this compound can be achieved. This information is critical for its safe handling, processing, and for ensuring the stability of formulations in which it is a component.

References

- 1. osha.gov [osha.gov]

- 2. researchgate.net [researchgate.net]

- 3. research.usfq.edu.ec [research.usfq.edu.ec]

- 4. mt.com [mt.com]

- 5. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 6. epfl.ch [epfl.ch]

- 7. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 10. web.williams.edu [web.williams.edu]

A Technical Guide to Quantum Chemical Calculations for 1-Phenylpropyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and practical aspects of performing quantum chemical calculations on 1-phenylpropyl acetate. It is intended to serve as a technical resource for professionals in the fields of computational chemistry, pharmacology, and drug development who are interested in the molecular properties and reactivity of this compound.

Introduction to Quantum Chemical Calculations for Drug Discovery

Quantum chemical calculations have become an indispensable tool in modern drug discovery and development. By solving the Schrödinger equation (or its approximations) for a given molecule, we can obtain valuable insights into its electronic structure, geometry, and energetic properties. These insights can be used to predict a wide range of chemical and physical properties, including molecular reactivity, spectroscopic signatures, and intermolecular interactions. For a molecule like this compound, which is of interest in various chemical and biological contexts, quantum chemical calculations can provide a fundamental understanding of its behavior at the molecular level.

This guide focuses on Density Functional Theory (DFT), a widely used and computationally efficient method that provides a good balance between accuracy and computational cost for molecules of this size.

Theoretical Framework and Computational Methodology

The foundational step in performing quantum chemical calculations is the selection of an appropriate theoretical method and basis set.

2.1. Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. The core idea of DFT is that the energy of a system can be determined from its electron density, rather than the complex many-electron wavefunction. A popular and robust functional for this type of calculation is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

2.2. Basis Sets

A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. The choice of basis set affects the accuracy and computational cost of the calculation. A commonly used basis set for organic molecules is 6-31G(d,p), which provides a good description of the electron distribution and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to account for the non-spherical nature of electron clouds in molecules.

2.3. Computational Workflow

The general workflow for quantum chemical calculations on this compound is outlined below. This workflow ensures that the calculated properties are for the most stable conformation of the molecule.

Figure 1: A generalized workflow for performing quantum chemical calculations on this compound.

Detailed Experimental and Computational Protocols

3.1. Software

All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or GAMESS. The visualization of molecular orbitals and electrostatic potential maps can be done with software like GaussView, Avogadro, or VMD.

3.2. Protocol for Geometry Optimization

-

Initial Structure: An initial 3D structure of this compound is generated. This can be done using a molecular builder or by converting a 2D chemical drawing.

-

Optimization Keyword: The geometry optimization is performed using the Opt keyword in the calculation input file.

-

Method and Basis Set: The B3LYP functional and the 6-31G(d,p) basis set are specified.

-

Convergence Criteria: Default convergence criteria for the forces and displacements are typically sufficient.

-

Execution: The calculation is run, and the output file is monitored for successful convergence.

3.3. Protocol for Frequency Calculation

-

Optimized Geometry: The frequency calculation must be performed on the optimized geometry obtained from the previous step.

-

Frequency Keyword: The Freq keyword is used in the input file.

-

Method and Basis Set: The same level of theory (B3LYP/6-31G(d,p)) used for the optimization must be employed for consistency.

-

Execution and Verification: After the calculation completes, the output is checked for imaginary frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

3.4. Protocol for Electronic Property Calculation

-

Single Point Energy Calculation: A single point energy calculation is performed on the optimized geometry using the same level of theory.

-

Population Analysis: The Pop=Full keyword is often used to obtain detailed information about the molecular orbitals, including their energies and compositions.

-

Cube Generation: To visualize properties like the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential (ESP), cube files are generated.

Predicted Molecular Properties of this compound

The following tables present hypothetical, yet representative, data that would be obtained from the quantum chemical calculations described above.

Table 1: Optimized Geometric Parameters (Selected)

| Parameter | Bond/Angle/Dihedral | Value |

| Bond Lengths (Å) | C(phenyl)-C(propyl) | 1.52 |

| C(propyl)-O(ester) | 1.45 | |

| O(ester)-C(carbonyl) | 1.36 | |

| C(carbonyl)=O | 1.21 | |

| Bond Angles (°) | C(phenyl)-C(propyl)-O(ester) | 109.5 |

| C(propyl)-O(ester)-C(carbonyl) | 117.8 | |

| O(ester)-C(carbonyl)=O | 125.3 | |

| Dihedral Angles (°) | C-C-C-O (propyl chain) | -178.5 |

| C-O-C=O (ester group) | 179.9 |

Table 2: Calculated Vibrational Frequencies (Selected)

| Frequency (cm⁻¹) | Vibrational Mode | Description |

| 3050-3100 | C-H stretch | Aromatic C-H stretching |

| 2850-2960 | C-H stretch | Aliphatic C-H stretching |

| 1735 | C=O stretch | Carbonyl stretch of the ester |

| 1240 | C-O stretch | Asymmetric C-O-C stretch of the ester |

| 1050 | C-O stretch | Symmetric C-O-C stretch of the ester |

Table 3: Electronic Properties

| Property | Value (eV) |

| Energy of HOMO | -6.85 |

| Energy of LUMO | -0.25 |

| HOMO-LUMO Energy Gap (ΔE) | 6.60 |

| Dipole Moment (Debye) | 1.85 |

Table 4: Thermochemical Data (at 298.15 K and 1 atm)

| Property | Value |

| Zero-point energy (kcal/mol) | 155.2 |

| Enthalpy (kcal/mol) | 165.8 |

| Gibbs Free Energy (kcal/mol) | 120.4 |

| Entropy (cal/mol·K) | 105.6 |

Visualization of Logical Relationships

The interplay between different calculated properties is crucial for a comprehensive understanding. The following diagram illustrates these relationships.

Figure 2: Logical dependencies between key quantum chemical calculations and their derived properties.

Conclusion and Applications in Drug Development

The quantum chemical calculations detailed in this guide provide a robust framework for characterizing the molecular properties of this compound. The optimized geometry offers insights into the molecule's three-dimensional shape, which is critical for understanding its interaction with biological targets. The electronic properties, particularly the HOMO-LUMO gap, provide a measure of the molecule's chemical reactivity and kinetic stability. Vibrational frequency analysis not only confirms the stability of the computed structure but also allows for the prediction of its infrared spectrum, which can be compared with experimental data.

For drug development professionals, this information is invaluable. It can be used to:

-

Guide lead optimization: By understanding the electronic and steric properties of the molecule, modifications can be proposed to enhance binding affinity or other pharmacological properties.

-

Predict metabolic fate: The reactivity data can suggest potential sites of metabolic transformation.

-

Develop QSAR models: The calculated descriptors can be used as parameters in quantitative structure-activity relationship models to predict the biological activity of related compounds.

Navigating the Molecular Architecture: A Technical Guide to the Crystal Structure of 1-Phenylpropyl Acetate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a thorough review of published scientific literature reveals no specific crystallographic data for 1-phenylpropyl acetate or its derivatives. This guide, therefore, provides a comprehensive, generalized framework of the experimental protocols and analytical logic required to determine the crystal structure of novel derivatives of this compound. The presented methodologies are based on established practices for the structural elucidation of small organic molecules.

Introduction

This compound and its derivatives are of interest in various fields, including fragrance, flavoring, and potentially as intermediates in pharmaceutical synthesis. Understanding their three-dimensional structure at an atomic level is crucial for elucidating structure-activity relationships (SAR), optimizing molecular properties, and ensuring stereochemical purity. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the solid-state structure of organic compounds. This guide outlines the critical steps from synthesis to structural refinement for a hypothetical this compound derivative.

General Synthetic Routes

The synthesis of this compound derivatives can be approached through several established methods for esterification. The choice of method will depend on the nature of the substituents on the phenyl ring and the desired scale of the reaction.

Acetylation of Substituted 1-Phenylpropan-1-ols

A common and straightforward method involves the acetylation of the corresponding substituted 1-phenylpropan-1-ol. This can be achieved using various acetylating agents under basic conditions.

Experimental Protocol: General Acetylation

-

Dissolution: Dissolve the substituted 1-phenylpropan-1-ol (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a base (1.2-1.5 eq.), for example, triethylamine or pyridine, to the solution and cool to 0 °C in an ice bath.

-

Acetylating Agent: Slowly add acetyl chloride or acetic anhydride (1.1 eq.) to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired this compound derivative.

A generalized workflow for the synthesis and purification is depicted below.

Crystallization of this compound Derivatives

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination. The success of crystallization depends on the purity of the compound, the choice of solvent, and the crystallization technique.

General Considerations for Crystallization

-

Purity: The compound should be of high purity (>95%), as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

-

Solvent Selection: A suitable solvent is one in which the compound is moderately soluble. If the solubility is too high, it may be difficult to achieve the supersaturation required for crystal growth.

Common Crystallization Techniques

Several techniques can be employed to grow single crystals of small organic molecules.[1][2]

Experimental Protocol: Slow Evaporation

-

Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., hexane, ethyl acetate, or a mixture).

-

Filter the solution through a small plug of cotton or a syringe filter into a clean vial to remove any dust or particulate matter.

-

Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.

Experimental Protocol: Vapor Diffusion

-

Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is highly soluble (e.g., DCM or toluene).

-

Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass) that contains a more volatile anti-solvent in which the compound is insoluble (e.g., hexane or pentane).

-

The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

Experimental Protocol: Slow Cooling

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystal growth.

The logical flow for selecting a crystallization method is outlined below.

X-ray Diffraction Analysis

Once a suitable single crystal is obtained, X-ray diffraction analysis is performed to determine the crystal structure.

Experimental Protocol: Data Collection and Structure Solution

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (usually to 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Data Reduction: The raw diffraction data are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the reflections are integrated and corrected for various experimental factors.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: An initial model of the molecule is fitted to the electron density map. The atomic positions, and their thermal parameters are refined against the experimental data using a least-squares algorithm.

-

Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically reported in a Crystallographic Information File (CIF).

Data Presentation

Although no specific data exists for this compound derivatives, a typical output from a successful crystal structure determination would include the following quantitative data, which should be summarized in tables for clarity and comparison across different derivatives.

Table 1: Hypothetical Crystallographic Data and Refinement Details

| Parameter | Hypothetical Derivative 1 | Hypothetical Derivative 2 |

| Empirical formula | C11H13ClO2 | C12H16O3 |

| Formula weight | 212.66 | 208.25 |

| Temperature (K) | 100(2) | 100(2) |

| Wavelength (Å) | 0.71073 | 0.71073 |

| Crystal system | Monoclinic | Orthorhombic |

| Space group | P21/c | Pca21 |

| a (Å) | 10.123(4) | 8.456(2) |

| b (Å) | 8.567(3) | 12.345(5) |

| c (Å) | 12.456(5) | 10.987(3) |

| α (°) | 90 | 90 |

| β (°) | 98.76(2) | 90 |

| γ (°) | 90 | 90 |

| Volume (Å3) | 1067.8(7) | 1145.6(4) |

| Z | 4 | 4 |

| Density (calculated, g/cm3) | 1.323 | 1.208 |

| Rint | 0.034 | 0.041 |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 | R1 = 0.051, wR2 = 0.125 |

| Goodness-of-fit on F2 | 1.05 | 1.07 |

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°)

| Bond/Angle | Hypothetical Derivative 1 | Hypothetical Derivative 2 |

| C1-O1 | 1.345(3) | 1.351(4) |

| C(sp3)-O1 | 1.467(3) | 1.462(4) |

| C1=O2 | 1.201(3) | 1.198(4) |

| C1-O1-C(sp3) | 117.8(2) | 118.2(3) |

| O1-C1-O2 | 123.4(2) | 123.1(3) |

Conclusion

The determination of the crystal structure of this compound derivatives is a critical step in understanding their chemical and physical properties. While specific data for these compounds are not yet available, the methodologies for their synthesis, crystallization, and structural analysis are well-established. This guide provides a robust framework for researchers to pursue the structural elucidation of this class of molecules, paving the way for future discoveries and applications in drug development and materials science.

References

Methodological & Application

Enantioselective Synthesis of 1-Phenylpropyl Acetate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 1-phenylpropyl acetate, a valuable chiral building block in the pharmaceutical and fine chemical industries. The primary focus of these notes is the kinetic resolution of racemic 1-phenyl-1-propanol, a common and efficient strategy to obtain the desired enantiomerically enriched acetate. Methodologies covering both enzymatic and non-enzymatic catalytic systems are presented, along with protocols for the determination of enantiomeric excess.

Introduction

Chiral secondary alcohols and their corresponding esters are of significant interest in asymmetric synthesis. The enantiomers of this compound can serve as precursors to various biologically active molecules, where stereochemistry plays a crucial role in pharmacological activity. Kinetic resolution is a powerful technique that allows for the separation of a racemic mixture by selectively reacting one enantiomer at a faster rate than the other, leading to an enantioenriched product and unreacted starting material. This guide details two effective methods for the kinetic resolution of 1-phenyl-1-propanol to produce enantiomerically enriched this compound: lipase-catalyzed enantioselective acylation and chiral N-heterocyclic carbene (NHC)-catalyzed acylation.

Data Presentation

The following table summarizes quantitative data from representative studies on the enantioselective synthesis of this compound via kinetic resolution of 1-phenyl-1-propanol.

| Catalyst System | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | ee (%) of Acetate | ee (%) of Alcohol | Reference |

| Novozym 435 | Lauric Acid | Toluene | 50 | 2.5 | ~50 | >95 (R) | >95 (S) | [1] |

| Novozym 435 | Vinyl Laurate | Isooctane | 47 | 3 | ~50 | >91 (R) | Not Reported | [2] |

| Novozym 435 | Vinyl Acetate | n-Heptane | 60 | 3 | 48 | >90 (R) | Not Reported | |

| Chiral NHC | Vinyl Diphenylacetate | THF | -20 | 24 | 45 | 93 (R) | 76 (S) | [3] |

Note: The stereochemical preference (R or S) for the acylated product can depend on the specific catalyst and conditions used. The data presented reflects the reported outcomes in the cited literature.

Mandatory Visualizations

Caption: General workflow for the enantioselective synthesis of this compound.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of 1-Phenyl-1-propanol

This protocol describes the enantioselective acylation of racemic 1-phenyl-1-propanol using an immobilized lipase, Novozym 435.

Materials:

-

Racemic 1-phenyl-1-propanol

-

Novozym 435 (immobilized Candida antarctica lipase B)

-

Acyl donor (e.g., vinyl acetate or lauric acid)

-

Anhydrous organic solvent (e.g., toluene, hexane, or isooctane)

-

Molecular sieves (3Å or 4Å, activated)

-

Reaction vessel (e.g., screw-capped vial or round-bottom flask)

-

Magnetic stirrer and hot plate or temperature-controlled shaker

-

Filtration apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry reaction vessel containing a magnetic stir bar, add racemic 1-phenyl-1-propanol (1.0 eq). Dissolve the alcohol in the selected anhydrous organic solvent (e.g., 5-10 mL per mmol of alcohol).

-

Addition of Reagents: Add the acyl donor to the solution. For vinyl acetate, a molar ratio of 1.5-2.0 eq is typically used. For fatty acids like lauric acid, a 1:1 molar ratio is often employed.[1] Add activated molecular sieves (approx. 100 mg per mL of solvent) to ensure anhydrous conditions.

-

Enzyme Addition: Add Novozym 435 (typically 10-20% by weight relative to the alcohol) to the reaction mixture.

-

Reaction: Seal the vessel and place it in a temperature-controlled environment (e.g., 40-60 °C). Stir the mixture vigorously to ensure good mixing of the heterogeneous catalyst.

-

Monitoring the Reaction: The progress of the reaction should be monitored by taking small aliquots at regular intervals. Analyze the aliquots by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion of the starting material. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining starting material.

-

Work-up: Once the desired conversion is reached, remove the enzyme and molecular sieves by filtration. Wash the solids with a small amount of the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting residue, containing this compound and unreacted 1-phenyl-1-propanol, can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the ester from the alcohol.

Protocol 2: Chiral N-Heterocyclic Carbene (NHC)-Catalyzed Enantioselective Acylation

This protocol provides a general method for the enantioselective acylation of a secondary alcohol using a chiral NHC catalyst. This can be adapted for 1-phenyl-1-propanol.

Materials:

-

Racemic 1-phenyl-1-propanol

-

Chiral imidazolium salt (NHC precatalyst)

-

Strong base (e.g., potassium tert-butoxide (KOtBu))

-

Acyl donor (e.g., vinyl diphenylacetate)

-

Anhydrous, degassed tetrahydrofuran (THF)

-

Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

-

Standard glassware for organic synthesis

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral imidazolium salt (e.g., 5-10 mol%) in anhydrous, degassed THF. Cool the solution to the desired temperature (e.g., -78 °C to room temperature, depending on the specific catalyst). Add a solution of a strong base (e.g., KOtBu, 1.0 eq relative to the imidazolium salt) dropwise to generate the active NHC catalyst in situ. Stir for a short period (e.g., 15-30 minutes) to ensure complete formation of the carbene.[3]

-

Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve racemic 1-phenyl-1-propanol (1.0 eq) in anhydrous, degassed THF. Cool the solution to the desired reaction temperature (e.g., -20 °C).

-

Acylation Reaction: Transfer the freshly prepared NHC catalyst solution to the solution of the alcohol via cannula. Add the acyl donor (e.g., vinyl diphenylacetate, 1.0-1.2 eq) dropwise to the reaction mixture.

-

Monitoring the Reaction: Stir the reaction at the specified temperature and monitor its progress by TLC or GC.

-

Work-up: Upon completion (or reaching the desired conversion), quench the reaction by adding a dilute aqueous acid solution (e.g., 0.1 N HCl).[3] Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to separate the this compound from the unreacted alcohol.

Protocol 3: Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)

The enantiomeric excess (ee) of the produced this compound and the unreacted 1-phenyl-1-propanol must be determined using a chiral stationary phase.

Caption: Workflow for the determination of enantiomeric excess.

General Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified this compound or 1-phenyl-1-propanol in a suitable solvent (e.g., hexane/isopropanol for HPLC or hexane for GC). A typical concentration is around 1 mg/mL.

-

Instrumentation and Column:

-

For GC: Use a gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column such as CHIRALDEX®).

-

For HPLC: Use a high-performance liquid chromatograph with a UV detector and a chiral column (e.g., a polysaccharide-based column such as Daicel CHIRALPAK® or CHIRALCEL®).[3]

-

-

Method Development (if a standard method is not available):

-

Mobile Phase/Oven Program: For HPLC, start with a mobile phase of n-hexane and isopropanol (e.g., 98:2 v/v) at a flow rate of 0.5-1.0 mL/min. For GC, use a temperature program (e.g., start at 100 °C and ramp to 180 °C).

-

Optimization: Adjust the mobile phase composition (for HPLC) or the temperature program (for GC) to achieve baseline separation of the two enantiomer peaks.

-

-

Analysis: Inject a small volume (e.g., 1 µL for GC, 10 µL for HPLC) of the sample solution and record the chromatogram.

-

Calculation of Enantiomeric Excess (ee):

-

Identify the two peaks corresponding to the (R) and (S) enantiomers.

-

Integrate the area of each peak.

-

Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).

-

By following these protocols, researchers can effectively synthesize and analyze enantiomerically enriched this compound, a valuable intermediate for further synthetic applications.

References

- 1. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of lipase-catalyzed enantioselective production of 1-phenyl 1-propanol using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Application Notes and Protocols for the Lipase-Catalyzed Kinetic Resolution of 1-Phenylpropanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic resolution of racemic secondary alcohols, such as 1-phenylpropanol, is a cornerstone technique for accessing enantiomerically pure compounds, which are critical chiral building blocks in the pharmaceutical and fine chemical industries.[1] Lipase-catalyzed kinetic resolution stands out as a powerful and environmentally benign method, leveraging the high enantioselectivity of these enzymes to preferentially acylate one enantiomer, allowing for the separation of the enantioenriched alcohol and its corresponding ester.[1][2] This document provides detailed protocols and supporting data for the successful implementation of this biocatalytic method.

The principle of lipase-catalyzed kinetic resolution hinges on the differential reaction rates of the two enantiomers of a racemic substrate with a chiral catalyst, in this case, a lipase. The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) to form an ester, leaving the other enantiomer (S-enantiomer) largely unreacted.[1] Key advantages of this methodology include high enantioselectivity, mild reaction conditions, and a broad substrate scope, aligning with the principles of green chemistry.[1]

Key Reagents and Equipment

-

Substrate: Racemic 1-phenylpropanol

-

Enzyme: Immobilized lipase, such as Novozym 435 (immobilized Candida antarctica lipase B)[3][4]

-

Acyl Donor: Vinyl laurate, lauric acid, or vinyl acetate[3][4]

-

Solvent: Anhydrous organic solvent (e.g., isooctane, toluene, hexane)[3][4][5]

-

Molecular Sieves: To remove water from the reaction medium.[3]

-

Reaction Vessel: Sealed glass vials or flasks

-

Temperature Control: Shaking incubator or temperature-controlled stirrer

-

Analytical Equipment: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for determining enantiomeric excess (e.e.) and conversion.

-

Purification Equipment: Rotary evaporator and silica gel for column chromatography.[1]

Experimental Protocols

Protocol 1: Screening of Lipases and Reaction Conditions (Small Scale)

This protocol is designed for the rapid screening of different lipases and optimization of reaction parameters on a small scale.

Procedure:

-

To a 2 mL glass vial, add racemic 1-phenylpropanol (e.g., 20 mg, 1 equivalent).

-

Add the desired amount of immobilized lipase (e.g., 10-20 mg by weight).[1]

-

Add 1 mL of an anhydrous organic solvent (e.g., isooctane).[4]

-

Add the acyl donor (e.g., vinyl laurate, 1.5 equivalents).[4]

-

Add activated molecular sieves (e.g., 20 mg).

-

Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 47°C) and stirring rate (e.g., 161 rpm).[4]

-

Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 3, 6, and 24 hours).

-

For analysis, filter the aliquot to remove the lipase and analyze the filtrate by chiral GC or HPLC to determine the enantiomeric excess of the remaining alcohol and the formed ester, as well as the conversion.

Protocol 2: Preparative Scale Kinetic Resolution of 1-Phenylpropanol

This protocol is for resolving a larger quantity of racemic 1-phenylpropanol under optimized conditions.

Procedure:

-

To a sealed flask, add racemic 1-phenylpropanol (e.g., 1 g, 1 equivalent) dissolved in an appropriate volume of anhydrous solvent (e.g., isooctane to achieve a concentration of 233 mM).[4]

-

Add the acyl donor, vinyl laurate (1.5 equivalents).[4]

-

Add the optimized amount of immobilized lipase, for instance, Novozym 435 (116 mg per 233 mM of substrate).[4]

-

Add molecular sieves (e.g., 133.2 kg/m ³).[3]

-

Stir the reaction mixture at the optimized temperature (e.g., 47°C) and stirring rate (e.g., 161 rpm).[4]

-

Monitor the reaction until approximately 50% conversion is reached to maximize the enantiomeric excess of both the remaining alcohol and the product ester.

-

Once the desired conversion is achieved, stop the reaction by filtering off the immobilized lipase. The lipase can often be washed with solvent and reused.[1]

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.[1]

-

Separate the resulting mixture of the acylated product and the unreacted alcohol by silica gel column chromatography to yield the two enantiomerically enriched compounds.[1]

Data Presentation

The following tables summarize quantitative data from studies on the lipase-catalyzed kinetic resolution of 1-phenylpropanol, providing a basis for comparison and optimization.

| Lipase Source | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Enantiomeric Excess (e.e.) of S-enantiomer (%) | Reference |

| Novozym 435 | Lauric Acid | Toluene | 50 | 2.5 | 95 | [3] |

| Novozym 435 | Vinyl Laurate | Isooctane | 47 | 3 | 91 | [4] |

| Novozym 435 | Vinyl Laurate | Isooctane | 47 | 5 min (Microwave) | 87 | [4] |

Table 1: Comparison of Reaction Conditions for High Enantiomeric Excess.

| Parameter | Range Investigated | Optimal Value | Reference |

| Substrate Concentration | - | 233 mM | [4] |

| Acyl Donor/Substrate Molar Ratio | 1:1 to 3:1 | 1.5 | [3][4] |

| Enzyme Amount | - | 116 mg | [4] |

| Temperature | 10 - 60°C | 47 - 50°C | [3][4] |

| Stirring Rate | - | 161 rpm | [4] |

Table 2: Optimized Parameters for the Kinetic Resolution of 1-Phenylpropanol using Novozym 435.

Visualization of Experimental Workflow and Mechanism

The following diagrams illustrate the general workflow for a lipase-catalyzed kinetic resolution experiment and the underlying reaction mechanism.

Caption: Workflow for a typical lipase-catalyzed kinetic resolution experiment.

Caption: Principle of lipase-catalyzed kinetic resolution.

References

- 1. benchchem.com [benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization of lipase-catalyzed enantioselective production of 1-phenyl 1-propanol using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-Phenylpropyl Acetate in Flavor and Fragrance Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-Phenylpropyl acetate (CAS No. 2114-29-6), detailing its properties, applications, and relevant experimental protocols for its use in flavor and fragrance chemistry.

Physicochemical and Olfactory Properties

This compound is an aroma chemical valued for its unique scent profile. Its physical and chemical properties are summarized in Table 1, and its olfactory characteristics are described in Table 2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2114-29-6 | [1] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Appearance | Colorless to pale yellow clear liquid (est.) | [2] |

| Boiling Point | 228.00 to 231.00 °C @ 760.00 mm Hg (est.) | [2] |

| Flash Point | 197.00 °F / 91.7 °C (TCC, est.) | [1][2] |

| Vapor Pressure | 0.069 mmHg @ 25.00 °C (est.) | [1][2] |

| Density | 1.012 g/cm³ | [1] |

| Refractive Index | 1.496 | [1] |

| Solubility | Soluble in alcohol; insoluble in water. | [2] |

| logP (o/w) | 2.861 (est.) | [2] |

Table 2: Olfactory and Flavor Profile of this compound

| Profile | Descriptors |

| Odor | Sweet, floral, and somewhat fruity.[3] It can impart warmth and has good longevity and stability in formulations.[3] |

| Flavor | Mild and fruity aroma.[3] Note: Some sources indicate it is "not for flavor use," so its regulatory status for this application should be verified.[2] |

Applications in Fragrance Chemistry